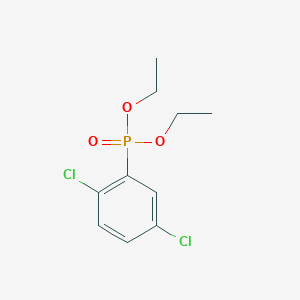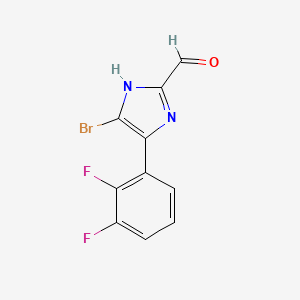
5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022609 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of MFCD33022609 involves several steps and specific reaction conditions. The compound can be prepared through various synthetic routes, each with its own set of reagents and conditions. Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s availability for research and application purposes. Detailed information on the exact synthetic routes and industrial production methods for MFCD33022609 is essential for replicating and optimizing its production.
Chemical Reactions Analysis
MFCD33022609 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to yield desired products. The major products formed from these reactions depend on the type of reaction and the reagents used. Understanding the reactivity and reaction pathways of MFCD33022609 is crucial for its application in different scientific fields.
Scientific Research Applications
MFCD33022609 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may play a role in biochemical processes or as a tool for studying biological systems. In medicine, MFCD33022609 could be explored for its potential therapeutic effects or as a diagnostic agent. Additionally, its industrial applications may include its use in manufacturing processes or as a component in various products.
Mechanism of Action
The mechanism of action of MFCD33022609 involves its interaction with specific molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level can provide insights into its potential uses and benefits. The pathways involved in its mechanism of action are crucial for determining its efficacy and safety in various applications.
Comparison with Similar Compounds
MFCD33022609 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural or functional similarities, but MFCD33022609 may possess distinct properties that make it more suitable for certain applications
Conclusion
MFCD33022609 is a compound with significant potential in various scientific fields Understanding its synthesis, reactions, applications, and mechanism of action is essential for harnessing its benefits
Properties
Molecular Formula |
C10H5BrF2N2O |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
5-bromo-4-(2,3-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)5-2-1-3-6(12)8(5)13/h1-4H,(H,14,15) |
InChI Key |
SGXNSYPXKIEDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
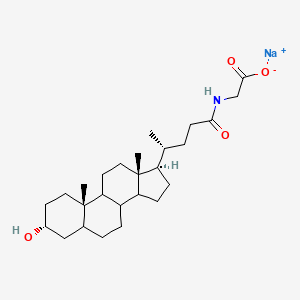
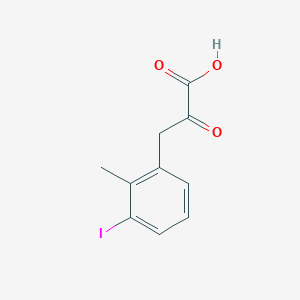
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
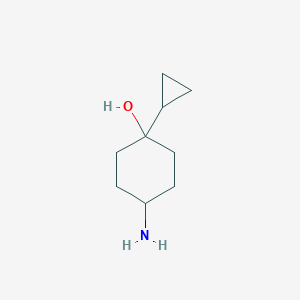
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
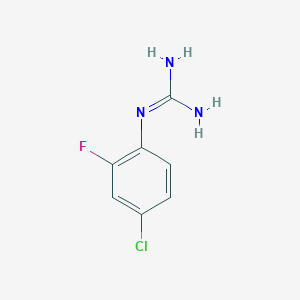
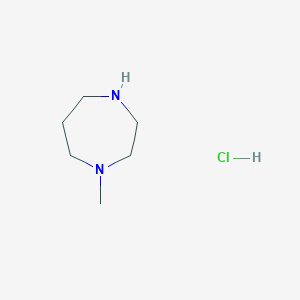

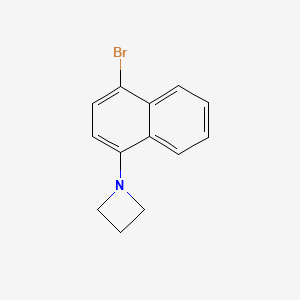
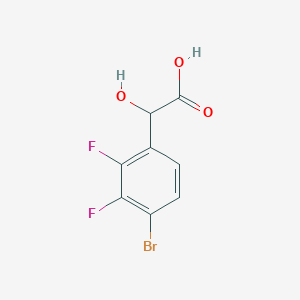

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
